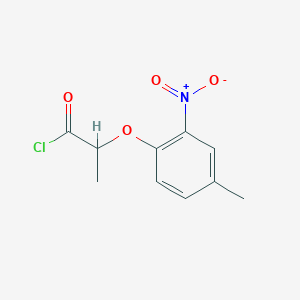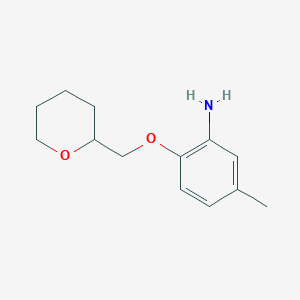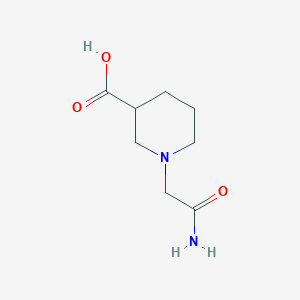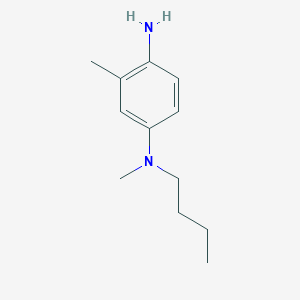
2-(4-Methyl-2-nitrophenoxy)propanoyl chloride
説明
2-(4-Methyl-2-nitrophenoxy)propanoyl chloride (MNPPC) is an organic compound that is used in a variety of synthetic organic chemistry applications. It is a versatile reagent that is used in a variety of synthetic organic chemistry reactions, such as nucleophilic substitution, acylation, and other transformations. It is also used in the synthesis of pharmaceuticals, pesticides, and other organic compounds.
科学的研究の応用
Catalysis and Chemical Synthesis
One area of application involves the use of related nitrophenol compounds in catalysis and synthesis. For example, the study of catalytic nanoreactors for ester hydrolysis highlights the importance of specific functional groups in facilitating chemical transformations. These nanoreactors demonstrate how variations in chemical structure, such as the presence of nitrophenol groups, can significantly affect catalytic activity and selectivity (Berlamino et al., 2010).
Environmental Science and Biodegradation
In environmental science, the degradation and transformation of nitrophenol derivatives have been studied extensively. These compounds often arise as pollutants, and understanding their biodegradation pathways is crucial for environmental remediation. Research on the chemotaxis and biodegradation of 3-methyl-4-nitrophenol by Ralstonia sp. SJ98 provides insights into microbial pathways capable of degrading nitrophenol pollutants, indicating the broader environmental significance of studying such chemical transformations (Bhushan et al., 2000).
Radiopharmaceutical Research
The synthesis, radiolabeling, and stability studies of nitrophenol complexes for potential use as hypoxia imaging radiopharmaceuticals exemplify the application of nitrophenol derivatives in medical research. These studies are fundamental in developing new diagnostic tools and understanding the bioavailability and stability of radiolabeled compounds in biological systems (Jalilian & Bineshmarvasti, 2005).
Material Science
In material science, the development and characterization of new materials often involve compounds with specific functionalities, including nitrophenol derivatives. The study on gold nanoparticles hosted in a silsesquioxane polymer for electrochemical sensor applications demonstrates how such compounds can be utilized in constructing advanced materials with specific electronic or catalytic properties (Silva et al., 2014).
特性
IUPAC Name |
2-(4-methyl-2-nitrophenoxy)propanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO4/c1-6-3-4-9(8(5-6)12(14)15)16-7(2)10(11)13/h3-5,7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOJOTMFPMSXRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(C)C(=O)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[4-(2-Piperidin-1-ylethoxy)phenyl]boronic acid](/img/structure/B1452672.png)







![3-{[1-(Pyridin-4-yl)ethyl]sulfamoyl}thiophene-2-carboxylic acid](/img/structure/B1452686.png)

![1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine](/img/structure/B1452690.png)
